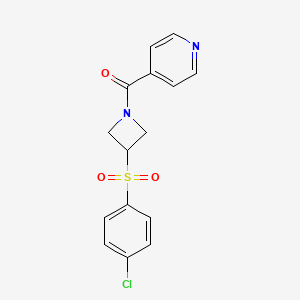

![molecular formula C24H23N3O3S2 B2857628 4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-06-7](/img/structure/B2857628.png)

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

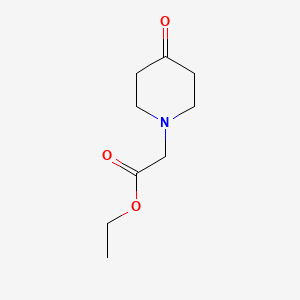

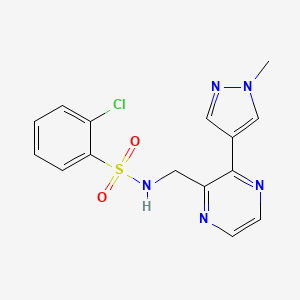

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, commonly known as BzMSM, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. BzMSM has been shown to have various biochemical and physiological effects, making it a promising tool for studying biological processes.

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Inhibition Effects

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including structures similar to the compound , has shown significant inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates exhibit inhibitory potency in low micromolar and nanomolar ranges, highlighting their potential in targeting various physiological processes mediated by carbonic anhydrases (Ulus et al., 2016).

Structural Features for Inhibition of Carbonic Anhydrases

Investigation into the structural features of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamides revealed their selective inhibition potency toward human carbonic anhydrase isoforms I, II, IX, and XII. This research emphasizes the importance of electronic and steric features in determining the biological activity of sulfonamide derivatives (Distinto et al., 2019).

Pro-Apoptotic Indapamide Derivatives as Anticancer Agents

Synthesis of pro-apoptotic indapamide derivatives, structurally related to the compound , demonstrated high proapoptotic activity against melanoma cell lines. These findings suggest potential applications in cancer therapy, particularly in inducing apoptosis in cancer cells (Yılmaz et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

Schiff bases derived from sulfamethoxazole, exhibiting enzyme inhibitory activities, were characterized through spectroscopic methods and molecular docking studies. These studies provide insights into the binding interactions between inhibitors and enzymes, underscoring the therapeutic potential of sulfonamide derivatives in treating diseases associated with enzyme dysregulation (Alyar et al., 2019).

Cytotoxic Evaluation of Substituted Sulfonamide Schiff Bases

Research on substituted sulfonamide Schiff bases highlighted their excellent cytotoxic activity towards breast cancer cell lines. This demonstrates the potential of such compounds in chemotherapeutic applications, providing a foundation for further drug development and formulation (Govindaraj et al., 2021).

Propriétés

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-17-8-7-11-21-22(17)27(3)24(31-21)25-23(28)19-12-14-20(15-13-19)32(29,30)26(2)16-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZJLEIMNXNLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)

![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)

![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)